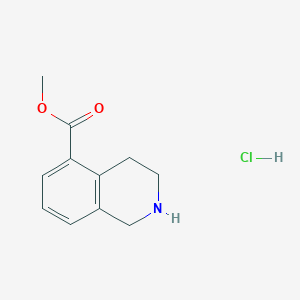

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Description

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride (CAS No. 1035700-06-1) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . It is commonly utilized in pharmaceutical research and chemical synthesis, particularly as a building block for complex molecules. The compound is stored under inert atmospheric conditions at 2–8°C to ensure stability . Its safety profile includes hazards such as acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,12H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFQONPAXHKIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659699 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035700-06-1 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride (MTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of MTHIQ, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Overview

MTHIQ is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 227.69 g/mol

- CAS Number : 1035700-06-1

Anticancer Properties

Research indicates that THIQ derivatives exhibit significant anticancer activity. For instance, studies have shown that certain THIQ compounds can inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. MTHIQ has been implicated in inducing apoptosis through caspase activation in various cancer cell lines .

Table 1: Summary of Anticancer Activity of THIQ Derivatives

| Compound | Target Protein | IC (µM) | Mechanism of Action |

|---|---|---|---|

| MTHIQ | Bcl-2 | 5.2 | Induces apoptosis via caspase activation |

| THIQ Analog A | Mcl-1 | 4.0 | Inhibits anti-apoptotic signaling |

| THIQ Analog B | Bcl-X | >10 | Minimal binding affinity |

Neuroprotective Effects

MTHIQ and its analogs have also been studied for their neuroprotective properties. The THIQ scaffold has shown promise in treating neurodegenerative disorders by modulating neurotransmitter systems and exhibiting anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of MTHIQ is notable, with studies indicating effectiveness against various pathogens. The compound has demonstrated activity against bacteria and fungi, suggesting its utility as an antimicrobial agent .

Table 2: Antimicrobial Activity of MTHIQ

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 32 µg/mL |

| Escherichia coli | Moderate | 64 µg/mL |

| Candida albicans | Effective | 16 µg/mL |

The biological activities of MTHIQ are attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : By inhibiting Bcl-2 proteins, MTHIQ promotes programmed cell death in cancer cells.

- Neuroprotection : It modulates neurotransmitter release and reduces oxidative stress.

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits fungal growth.

Case Studies

Recent studies have provided insights into the therapeutic potential of MTHIQ:

- Cancer Cell Line Studies : In vitro assays using Jurkat cells revealed that MTHIQ induces apoptosis in a dose-dependent manner, with significant activation of caspase-3 observed at higher concentrations .

- Neuroprotective Assays : Animal models treated with MTHIQ showed reduced neuroinflammation and improved cognitive function in models of Alzheimer’s disease .

- Antimicrobial Efficacy Trials : Clinical trials demonstrated that formulations containing MTHIQ exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is utilized as an intermediate in the synthesis of several pharmaceuticals. It plays a crucial role in developing analgesics and anti-inflammatory agents, enhancing pain management options significantly .

Case Study: Analgesic Development

In a study focusing on the synthesis of novel analgesics, researchers employed this compound as a precursor to create compounds with improved efficacy and reduced side effects. This approach demonstrated promising results in preclinical models .

Neuroscience Research

Neuroprotective Properties

The compound has been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that derivatives of tetrahydroisoquinoline exhibit significant neuroprotective properties by modulating dopamine metabolism and antagonizing neurotoxic effects .

Case Study: Neuroprotection in Rodents

In a rodent model of neurodegeneration induced by MPTP (a neurotoxin), the administration of this compound showed a reduction in behavioral syndromes associated with neurotoxicity. This study highlighted the compound's potential as a therapeutic agent in treating neurodegenerative disorders .

Organic Synthesis

Versatile Reagent in Organic Chemistry

This compound is valuable in organic synthesis for constructing complex molecules. Its ability to participate in various chemical reactions allows chemists to develop new materials with unique properties .

Data Table: Synthetic Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Pictet–Spengler Condensation | Used to synthesize heterocyclic compounds | 85-97 |

| Enantioselective Reactions | Catalyzed reactions for asymmetric synthesis | Up to 61.7 |

| Michael Addition | Employed for creating carbon-carbon bonds | Variable |

Biochemical Studies

Role in Enzyme Interaction Studies

The compound is instrumental in biochemical assays that explore enzyme interactions and metabolic pathways. Its use aids researchers in understanding the mechanisms underlying drug actions and metabolic processes critical for drug discovery .

Case Study: Enzyme Activity Modulation

A study investigating the effect of this compound on enzyme activity found that it could significantly enhance the activity of certain enzymes involved in metabolic pathways relevant to drug metabolism. This finding underscores its importance in pharmacokinetics research .

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrahydroisoquinoline Derivatives

Structural Analogues and Key Properties

The following table summarizes critical data for Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride and its analogues:

THIQ: Tetrahydroisoquinoline

Research and Application Insights

- Neuropharmacology: While MPTP (a tetrahydropyridine) is notorious for inducing parkinsonism via dopaminergic neuron toxicity , tetrahydroisoquinoline derivatives like the target compound are studied for safer neuroactive applications.

- Drug Development: The 5-carboxylate group in the target compound enhances binding affinity to receptors involved in pain modulation, distinguishing it from non-carboxylated analogues (e.g., 5-methyl-THIQ HCl, CAS 41565-80-4) .

Preparation Methods

Pictet-Spengler Cyclization Method

This classical method is the cornerstone for the synthesis of tetrahydroisoquinoline derivatives.

Starting Materials : 2-(3-hydroxyphenyl)ethylamine or analogous phenethylamine derivatives.

Reaction Conditions : Acidic medium such as hydrochloric acid or trifluoroacetic acid, often in ethanol or methanol solvent.

Mechanism : The amine reacts with an aldehyde (formaldehyde or paraformaldehyde) to form an iminium ion intermediate, which undergoes intramolecular electrophilic aromatic substitution to cyclize into the tetrahydroisoquinoline core.

Example : The cyclization of methyl 3-(2-aminoethyl)benzoate with paraformaldehyde in trifluoroacetic acid at room temperature for 10–20 hours yields methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate with yields up to 80%. Heating to reflux can improve yields to near quantitative levels (6–7 hours).

Esterification and Salt Formation

Esterification : When starting from the free acid (1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid), methyl esterification is achieved by treatment with methanol in the presence of acid catalysts such as thionyl chloride or sulfuric acid.

Salt Formation : The free base is converted to the hydrochloride salt by bubbling dry hydrogen chloride gas into a solution of the free amine in ethanol or by treating with concentrated HCl, yielding the hydrochloride salt as a stable crystalline solid.

Purification : The hydrochloride salt is often purified by recrystallization from solvents like ethanol or ethyl acetate, ensuring high purity and stability.

Research Findings and Reaction Optimization

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Yield Range | Notes |

|---|---|---|---|---|

| Pictet-Spengler with paraformaldehyde in TFA | Mild conditions; good yields; scalable | Requires careful control of acidity | 80–98% | Reaction progress monitored by TLC |

| Esterification via methanol/thionyl chloride | Straightforward; high ester purity | Use of corrosive reagents | >90% | Requires careful quenching and workup |

| Direct cyclization with formaldehyde and acid salts | High stability of intermediates | Longer reaction times at room temp | 80–95% | Salt forms improve reaction control |

Notes on Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is used to monitor cyclization progress, with characteristic Rf values for starting materials and products.

High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy confirm purity and structural integrity.

Neutralization and Extraction steps are critical to remove residual hydrochloric acid and by-products, often involving sodium bicarbonate washes and organic solvent extraction (ethyl acetate or methylene chloride).

Q & A

Q. Advanced

- HPLC-PDA/MS : High-resolution liquid chromatography coupled with mass spectrometry detects and quantifies impurities at trace levels (<0.1%). Use gradient elution with C18 columns and acetonitrile/water mobile phases .

- Stability-Indicating Assays : Stress testing (heat, light, pH extremes) followed by LC-MS to identify degradation pathways. For example, hydrolytic cleavage of the ester group is a common degradation route .

- Reference Standards : Compare retention times and spectral data against certified impurities (e.g., demethylated byproducts) .

How should researchers characterize the compound post-synthesis to confirm structural integrity?

Q. Basic

- Spectroscopic Analysis :

- Mass Spectrometry : ESI-MS to validate molecular weight (255.74 g/mol) and detect isotopic patterns .

- Elemental Analysis : Ensure C, H, N, Cl content matches theoretical values (±0.3%) .

What strategies can enhance the solubility of this compound for in vivo studies?

Q. Advanced

- Co-Solvents : Use DMSO (≤10%) or cyclodextrins to improve aqueous solubility while maintaining biocompatibility .

- Salt Formation : Explore alternative counterions (e.g., citrate, phosphate) to increase hydrophilicity .

- pH Adjustment : Solubility increases in mildly acidic buffers (pH 4–5) due to protonation of the tertiary amine .

How can researchers design analogs to study structure-activity relationships (SAR) for neuroprotective applications?

Q. Advanced

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at the 5-position to assess effects on dopamine receptor affinity .

- Stereochemical Variations : Synthesize enantiomers (e.g., (R)- vs. (S)-configurations) to evaluate chiral selectivity in neuroprotection assays .

- Bioisosteric Replacement : Replace the methyl ester with amide or ketone groups to modulate metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.